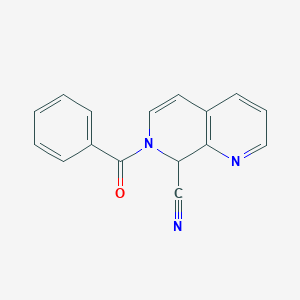
7-Benzoyl-7,8-dihydro-1,7-naphthyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzoyl-7,8-dihydro-1,7-naphthyridine-8-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-7,8-dihydro-1,7-naphthyridine-8-carbonitrile typically involves multicomponent reactions, cyclization reactions, and nucleophilic substitution reactions. One common method includes the reaction of 2-aminopyridine with benzoyl chloride under basic conditions, followed by cyclization and nitrile formation .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave-assisted synthesis and eco-friendly approaches to enhance yield and reduce reaction time. These methods are designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Benzoyl-7,8-dihydro-1,7-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are frequently employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties.
Scientific Research Applications
7-Benzoyl-7,8-dihydro-1,7-naphthyridine-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzoyl-7,8-dihydro-1,7-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and materials.
2,7-Naphthyridine: Explored for its potential in medicinal chemistry.
Uniqueness
7-Benzoyl-7,8-dihydro-1,7-naphthyridine-8-carbonitrile stands out due to its unique structure, which allows for diverse chemical modifications and potential applications in various fields. Its benzoyl and nitrile groups provide additional sites for functionalization, making it a versatile compound for research and development.
Properties
CAS No. |
61327-62-6 |
|---|---|
Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
7-benzoyl-8H-1,7-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C16H11N3O/c17-11-14-15-12(7-4-9-18-15)8-10-19(14)16(20)13-5-2-1-3-6-13/h1-10,14H |
InChI Key |
VICUOBSWTAOFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C(C2C#N)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















